Methyl 4-[6-amino-5-cyano-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate belongs to the class of pyranopyrazoles, which are heterocyclic compounds with a fused pyran and pyrazole ring system. These compounds have gained significant attention in organic chemistry and medicinal chemistry research due to their diverse biological activities. Specifically, this compound has been investigated for its potential as an anticancer agent, particularly as an inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). []
Methyl 4-[6-amino-5-cyano-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate can be synthesized via a multi-component reaction involving 3-methyl-1-(4-pyridinyl)-1H-pyrazol-5(4H)-one, methyl 4-formylbenzoate, and malononitrile. [] This reaction is typically carried out in the presence of a base catalyst, such as piperidine, and under reflux conditions in a suitable solvent like ethanol. [] The product is then isolated and purified using standard techniques like recrystallization or chromatography.
The molecular structure of methyl 4-[6-amino-5-cyano-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR. [] The molecule features a dihydropyrano[2,3-c]pyrazole core structure, with a 4-pyridinyl group attached to the pyrazole ring at the 3-position. The 4-position of the pyran ring is connected to a methyl benzoate group.
Methyl 4-[6-amino-5-cyano-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has been identified as a potential inhibitor of EGFR and VEGFR-2. [] These receptors play crucial roles in tumor development, angiogenesis, and metastasis. The mechanism of action of this compound likely involves binding to the active sites of these enzymes, thereby preventing their activation and downstream signaling pathways involved in tumor progression. Further studies, such as enzyme kinetic assays and structural analysis of the compound-enzyme complex, are needed to elucidate the precise molecular interactions and confirm the mechanism.
The primary application of methyl 4-[6-amino-5-cyano-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate identified in the provided literature is its potential as a novel anticancer agent, specifically targeting EGFR and VEGFR-2. [] This compound exhibited promising in vitro activity against HEPG2 human cancer cell lines, with some derivatives showing significantly higher potency than standard drugs like erlotinib and sorafenib. []
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2